![molecular formula C19H22FN3O2S B5545634 (1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

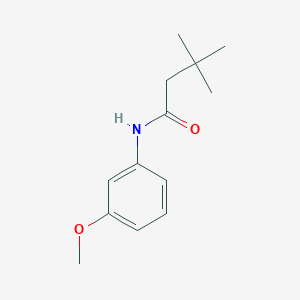

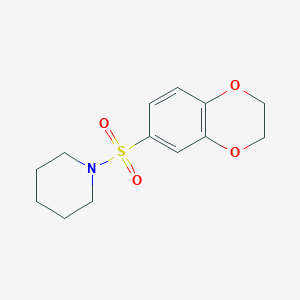

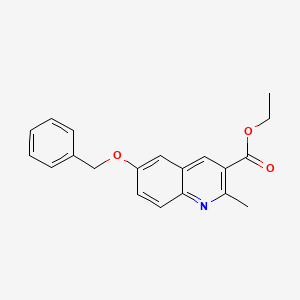

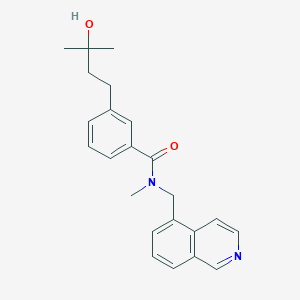

Description

The compound is of significant interest due to its complex bicyclic structure and potential interactions with biological targets, such as nicotinic acetylcholine receptors. This compound belongs to a class of chemicals that have been explored for their unique chemical and physical properties, contributing to various potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step chemical reactions, incorporating elements such as the Mannich reaction to introduce N,S-containing heterocycles into the bicyclic framework. Techniques such as aminomethylation of precursors, direct fluorination of monoquaternary salts, and photochemical generation of vinylketen from precursors have been reported as methods to synthesize diazabicyclo[nonane] derivatives with varying substituents (Eibl et al., 2013), (Dotsenko et al., 2007), (Banks et al., 1996).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of bicyclic compounds. These techniques have been used to determine the conformation and configuration of diazabicyclo[nonane] derivatives, revealing the influence of substituents on the molecule's geometry and electronic structure (Cadenas‐Pliego et al., 1993), (Vijayakumar et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of the compound can be influenced by the presence of functional groups such as the fluorophenoxy acetyl and thiazol-4-ylmethyl groups. These groups may participate in various chemical reactions, including electrophilic substitutions, nucleophilic additions, and ring transformations. The compound's bicyclic structure also allows for unique reactivity patterns, potentially leading to novel derivatives with interesting biological or physical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and substituents, which can affect the compound's phase behavior, stability, and interactions with solvents or biological molecules.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications. The presence of heteroatoms and the bicyclic framework contribute to its chemical versatility, enabling its use in diverse chemical reactions and as a scaffold for further functionalization.

For a deeper understanding and detailed experimental procedures, the following references provide comprehensive insights into the synthesis, structure, and properties of related bicyclic compounds and derivatives:

- (Eibl et al., 2013)

- (Dotsenko et al., 2007)

- (Banks et al., 1996)

- (Cadenas‐Pliego et al., 1993)

- (Vijayakumar et al., 2005)

Applications De Recherche Scientifique

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The 3,7-diazabicyclo[3.3.1]nonane scaffold, closely related to the queried compound, has shown interaction with nicotinic acetylcholine receptors (nAChRs). Modifications to this scaffold, such as implementing a carboxamide motif with a hydrogen bond acceptor functionality, have led to compounds with higher affinities and subtype selectivity for α4β2(∗) nAChRs. This suggests potential applications in the design of drugs targeting specific nAChR subtypes for neurological conditions. Electrophysiological studies on Xenopus oocytes expressing various nAChR subtypes have revealed diverse activation profiles for derivatives of this scaffold, indicating its versatility in drug design (Eibl et al., 2013).

Electrophilic Fluorination Agents

Another study highlights the synthesis and applications of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, which are useful as site-selective electrophilic fluorinating agents. These compounds, by facilitating the fluorination of various organic substrates, can be instrumental in the development of new fluorinated pharmaceuticals, agrochemicals, and materials science applications. The efficacy of these reagents in yielding products with good regioselectivity under mild conditions opens up new avenues for fluorination chemistry (Banks et al., 1996).

Synthesis of Novel Heterocycles

The Mannich reaction's role in synthesizing new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives is another area of interest. Aminomethylation of specific substrates leads to these novel heterocycles, showcasing the scaffold's versatility in creating diverse chemical entities for potential pharmacological applications. Such synthetic methodologies expand the toolkit for developing compounds with therapeutic value, particularly in the realm of central nervous system disorders and cancer (Dotsenko et al., 2007).

Cytotoxic Activity Against Cancer Cells

Research on bicyclic σ receptor ligands derived from similar scaffolds has uncovered compounds with notable cytotoxic activity against human tumor cell lines. This indicates potential applications in cancer therapy, where selective activation of σ receptors might be leveraged to target and kill cancer cells. The ability of these compounds to halt cell growth in specific cancer cell lines, such as the small cell lung cancer cell line A-427, suggests a promising area for developing new anticancer agents (Geiger et al., 2007).

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-1-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c20-15-2-5-18(6-3-15)25-11-19(24)23-8-14-1-4-17(23)10-22(7-14)9-16-12-26-13-21-16/h2-3,5-6,12-14,17H,1,4,7-11H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOWBELCFKOYQD-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)COC3=CC=C(C=C3)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)COC3=CC=C(C=C3)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)